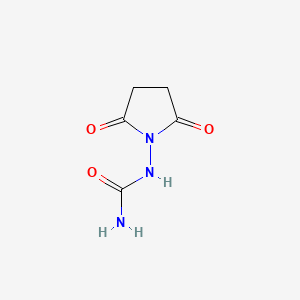
N-(2,5-Dioxopyrrolidin-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dioxopyrrolidin-1-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)urea typically involves the reaction of succinimide with urea under specific conditions. One common method includes the condensation of succinimide with urea in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is often employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dioxopyrrolidin-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
N-(2,5-Dioxopyrrolidin-1-yl)urea has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide:
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Another related compound used in biochemical studies.
Uniqueness
N-(2,5-Dioxopyrrolidin-1-yl)urea stands out due to its unique combination of a pyrrolidinone ring and a urea moiety, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
63770-74-1 |
|---|---|
Formule moléculaire |
C5H7N3O3 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl)urea |
InChI |
InChI=1S/C5H7N3O3/c6-5(11)7-8-3(9)1-2-4(8)10/h1-2H2,(H3,6,7,11) |
Clé InChI |
NACICTQWCRSWKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
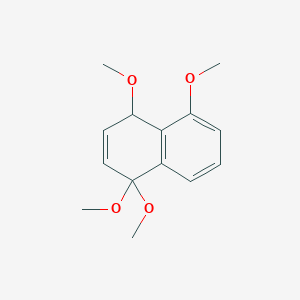
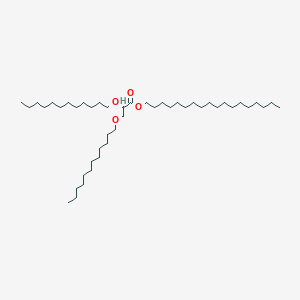
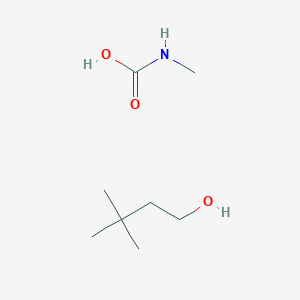
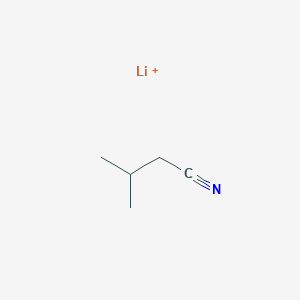
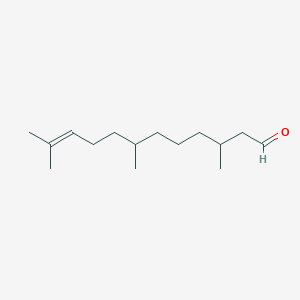


![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
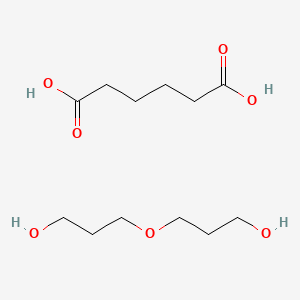
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

